molecular formula C30H37NO4 B566123 (11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one CAS No. 709615-25-8

(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one

Cat. No.: B566123
CAS No.: 709615-25-8
M. Wt: 475.629
InChI Key: PWQWOCOQELDVRZ-VDQBUHJVSA-N
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Description

The compound (11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one is a steroid-based chemical entity of significant interest in pharmacological research, primarily for its activity as a Selective Progesterone Receptor Modulator (SPRM) . Its core structure is closely related to Ulipristal Acetate (CDB-2914), a compound extensively studied for its antiprogestogenic and antiglucocorticoid properties . Researchers value this class of compounds for their ability to exert mixed agonist/antagonist effects on the progesterone receptor, which is a key target in reproductive biology and beyond . In a research setting, this compound enables detailed investigations into the mechanism of progesterone receptor antagonism. Its binding disrupts the receptor's transcriptional activity, providing a powerful tool for studying the role of progesterone in various physiological and pathophysiological processes . This mechanism underpins its research utility in areas such as the study of emergency contraception and the management of uterine fibroids , where modulating progesterone signaling can have profound therapeutic effects. Furthermore, its antiglucocorticoid activity opens additional avenues for scientific exploration, including the study of Cushing's syndrome and glaucoma . The development of a practical large-scale synthesis for the parent compound has facilitated greater access to this important research tool, supporting in vitro and in vivo experimental models . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(8S,9R,11S,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-11,13,16,25-28,34H,8,12,14-15,17H2,1-5H3/t25-,26+,27-,28+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQWOCOQELDVRZ-VDQBUHJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketalization-Acetylation-Epoxidation Sequence (Patent WO2004078709A2)

This three-stage route optimizes yield through sequential protection-deprotection strategies:

Stage 1: 17α-Hydroxy Protection
17α-Hydroxy-19-norpregna-4,9-diene-3,20-dione (II) undergoes acetylation using trifluoroacetic anhydride (TFAA)/acetic acid (1:20 molar ratio) in dichloromethane at 0°C. The mixed anhydride approach achieves >95% conversion to 17α-acetoxy intermediate (III) within 2 hours, avoiding side reactions observed with traditional acetyl chloride.

Stage 2: 3-Ketal Formation
Compound III reacts with ethylene glycol (2.5 eq.) and p-toluenesulfonic acid (0.1 eq.) in refluxing toluene, forming the 3,3-ethylenedioxy ketal (IV) in 88% yield after recrystallization. Comparative data reveals this method reduces byproduct formation versus earlier bis-ketal approaches (Table 1).

Table 1: Ketalization Efficiency Comparison

MethodCatalystSolventYield (%)Purity (%)
Bis-ketal (Prior Art)HCl/EtOHTHF6078
Mono-ketal (Current)p-TsOHToluene8895

Stage 3: Epoxide Ring-Opening
The ketalized intermediate (IV) undergoes epoxidation with hexafluoroacetone/H2O2 (1:3 molar ratio) in dichloromethane at -15°C, followed by copper(I)-catalyzed Grignard addition of 4-bromo-N,N-dimethylaniline. This critical C-11 functionalization achieves 74% yield with <2% epoxide dimerization.

Direct Aromatic A-Ring Construction (Evitachem Protocol)

Recent industrial adaptations prioritize late-stage aromatization to enhance process robustness:

  • Dienone Precursor Activation : 19-Norpregna-4,9-diene-3,20-dione undergoes Pd/C-catalyzed dehydrogenation (250°C, 5 bar H2) to generate the 1,3,5(10)-triene system.

  • Concurrent 11β-Substitution : In situ Grignard addition (4-dimethylaminophenylmagnesium bromide) at -78°C ensures β-face selectivity (dr >20:1).

  • Final Acetylation : TFAA/Et3N (2:1) in acetonitrile completes 17α-acetoxylation without 3-OH acylation (92% yield).

This route reduces intermediate isolation steps but requires stringent temperature control during dehydrogenation to prevent over-aromatization.

Critical Process Parameters and Optimization

Solvent Systems in Ketalization

Dichloromethane outperforms THF and dioxane in ketal formation due to:

  • Enhanced solubility of steroid intermediates

  • Improved acid catalyst activity (pKa modulation)

  • Reduced emulsion formation during workup

Table 2: Solvent Impact on Reaction Kinetics

SolventDielectric ConstantReaction Time (h)Yield (%)
Dichloromethane8.93488
THF7.52872
Dioxane2.211265

Copper Catalysis in Grignard Additions

CuI (5 mol%) in THF at -40°C enables efficient transmetallation while suppressing β-hydride elimination:

  • Turnover frequency (TOF): 12 h⁻¹

  • Selectivity for 11β isomer: 98.5%

  • Residual Cu content in API: <5 ppm

Comparative studies show CuBr·SMe2 complexes further improve stereoselectivity but increase metal removal costs.

Purification Challenges and Solutions

Chromatography vs. Crystallization

Early routes relied on silica gel chromatography (hexane/EtOAc), achieving 60-70% recovery. Current protocols employ pH-controlled crystallizations:

  • Acidic Wash : 1M HCl removes basic impurities (e.g., dimethylaniline byproducts)

  • Methanol/Water Antisolvent : Induces API crystallization at 4°C (85% recovery, 99.5% purity)

Scalability Assessment

Pilot-Scale Performance Metrics

A 50 kg batch using Patent WO2004078709A2 methodology demonstrated:

  • Overall yield: 41% (theoretical max: 48%)

  • Total process time: 72 hours

  • E-factor: 32 (solvent recovery reduces to 18)

Key bottlenecks remain in epoxide handling and copper catalyst recycling, addressed through:

  • Continuous flow epoxidation reactors

  • Chelating resin-based metal scavengers

Emerging Methodologies

Biocatalytic Approaches

Recent developments explore:

  • CYP450 Monooxygenases : For 11β-hydroxylation (60% conversion, >99% ee)

  • Esterase-Mediated Acetylation : Regioselective 17α-OH protection (no 3-OH acylation)

While promising, enzymatic routes currently lack cost competitiveness versus chemical synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities. Industrial applications could include its use as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use. Understanding the molecular targets and pathways is crucial for developing potential therapeutic applications and optimizing its use in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CDB-2914’s pharmacological profile, a comparison with structurally and functionally related steroids is provided below.

Structural and Functional Similarities

The following compounds share the 19-norsteroid backbone but differ in substituents and biological activity:

Compound Name Key Substituents Receptor Affinity Clinical/Research Use
CDB-2914 11β-(4-dimethylaminophenyl), 3-hydroxy, 17α-acetyloxy High PR antagonism Hormone modulation, uterine fibroids
Ethinyl Estradiol (CAS 57-63-6) 17α-ethynyl, 3-hydroxy Estrogen receptor (ER) agonist Oral contraceptives, hormone therapy
Fluoromoxestrol (CAS 142154-95-8) 16-fluoro, 11-methoxy, 17α-ethynyl ER antagonist/imaging agent Breast cancer imaging, research
Levonorgestrel 17α-ethynyl, 13-ethyl, 3-keto PR agonist, weak androgenic activity Contraceptives, emergency contraception

Structural Analysis

  • 11β Substituent: CDB-2914’s 4-dimethylaminophenyl group at C11 enhances PR binding specificity compared to the 11-methoxy group in Fluoromoxestrol or unsubstituted derivatives .
  • 17α Position: The acetyloxy group in CDB-2914 contrasts with the ethynyl group in Ethinyl Estradiol and Levonorgestrel, reducing estrogenic activity while retaining progestogenic effects .
  • Backbone Modifications: Fluoromoxestrol’s 16-fluoro substitution improves metabolic stability and receptor binding duration compared to non-halogenated analogs .

Pharmacokinetic and Pharmacodynamic Differences

Parameter CDB-2914 Ethinyl Estradiol Fluoromoxestrol Levonorgestrel
Bioavailability Moderate (oral) High (oral) Low (requires IV) High (oral)
Half-life ~24 hours ~24 hours ~6 hours ~36 hours
Metabolic Pathway CYP3A4 oxidation Hepatic conjugation Glucuronidation CYP3A4 hydroxylation

Research Findings

  • CDB-2914 vs. Mifepristone : CDB-2914 exhibits comparable PR antagonism but lower glucocorticoid receptor (GR) affinity, reducing side effects like adrenal suppression .
  • Receptor Specificity: The 4-dimethylaminophenyl group in CDB-2914 reduces off-target binding to ERs compared to Ethinyl Estradiol, which has strong ER activation .
  • Fluoromoxestrol’s Utility : Its 16-fluoro group enables radiolabeling (e.g., 18F) for positron emission tomography (PET) imaging of estrogen-sensitive tumors .

Biological Activity

The compound (11β)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one , also known as CDB-2914 or Ulipristal Acetate, is a synthetic steroid with significant biological activity. It is primarily studied for its application in reproductive health, particularly in the modulation of progesterone receptors.

  • Molecular Formula : C30H37NO4
  • Molecular Weight : 475.619 g/mol
  • CAS Number : 709615-25-8

CDB-2914 acts as a selective progesterone receptor modulator (SPRM). It exhibits both agonistic and antagonistic effects on progesterone receptors depending on the tissue context. This dual action allows it to influence various biological processes such as:

  • Endometrial Receptivity : By modulating the effects of progesterone, it can alter endometrial lining preparation for implantation.
  • Ovulation Inhibition : It can prevent ovulation by blocking the action of progesterone, thus serving as an emergency contraceptive.

1. Endometrial Effects

CDB-2914 has been shown to have significant effects on endometrial tissue. Studies indicate that it can induce decidualization and alter gene expression related to implantation and menstruation:

StudyFindings
CDB-2914 modulates gene expression in endometrial cells, promoting a receptive state for implantation.
The compound has been linked to reduced menstrual bleeding in women with uterine fibroids, demonstrating its therapeutic potential.

2. Contraceptive Efficacy

Research has demonstrated that CDB-2914 can effectively prevent ovulation when administered prior to ovulation:

StudyFindings
Clinical trials showed that administration of CDB-2914 resulted in a significant reduction in ovulation rates among participants.
The compound was effective in preventing pregnancy in post-coital settings when taken within a specific time frame.

3. Safety and Tolerability

CDB-2914 is generally well-tolerated, with few adverse effects reported:

StudyFindings
Adverse effects were primarily mild and included headache and nausea, with no serious complications noted in clinical trials.
Long-term studies indicated no significant risk of endometrial hyperplasia or malignancy associated with its use.

Case Studies

Several clinical studies have provided insight into the practical applications of CDB-2914:

Case Study 1: Emergency Contraception

A clinical trial assessed the efficacy of CDB-2914 as an emergency contraceptive. Results indicated that it significantly reduced the incidence of pregnancy when taken within 72 hours after unprotected intercourse.

Case Study 2: Uterine Fibroids Management

In women diagnosed with uterine fibroids, treatment with CDB-2914 led to a reduction in fibroid size and alleviation of associated symptoms such as heavy menstrual bleeding.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

  • Methodological Answer : Synthesis typically involves multi-step regioselective functionalization of the 19-norpregnane core. Key steps include:

  • Protection of hydroxyl groups (e.g., 3-hydroxy via silylation) to prevent undesired side reactions during acetylation at C17 .
  • Introduction of the 4-(dimethylamino)phenyl group at C11 using palladium-catalyzed cross-coupling under inert atmospheres to maintain stereochemical integrity .
  • Final deprotection and purification via reverse-phase HPLC to isolate the target compound from stereoisomers .
    • Critical Conditions : Strict temperature control (<0°C during acetylation), anhydrous solvents, and chiral resolution techniques (e.g., chiral stationary-phase chromatography) are essential to avoid racemization .

Q. Which spectroscopic techniques are most effective for characterizing stereochemical configuration and functional groups?

  • Methodological Answer :

  • 1H/13C NMR : Assign stereochemistry at C11β and C17 using NOESY correlations (e.g., nuclear Overhauser effects between C11 substituents and C18 methyl protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C29H35NO5) and detect isotopic patterns for halogenated analogs .
  • IR spectroscopy : Identify acetyloxy (C=O stretch at ~1740 cm⁻¹) and phenolic hydroxyl (broad peak ~3400 cm⁻¹) groups .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield while maintaining stereochemical purity?

  • Methodological Answer :

  • Catalyst Screening : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for stereoselective reduction of ketone intermediates .
  • Microwave-assisted synthesis : Reduce reaction times for acetylation steps while minimizing thermal degradation .
  • In-line analytics : Implement real-time FTIR monitoring to track reaction progress and adjust conditions dynamically .

Q. What experimental strategies are recommended for investigating environmental fate and bioaccumulation potential?

  • Methodological Answer :

  • Environmental partitioning studies : Measure logP (octanol-water partition coefficient) via shake-flask methods to predict bioavailability .
  • Biotic degradation assays : Use soil microcosms spiked with 14C-labeled compound to track mineralization rates and metabolite formation .
  • Trophic transfer models : Expose Daphnia magna to compound-spiked algae and quantify biomagnification factors using LC-MS/MS .

Q. How should conflicting reports about estrogenic activity in structural analogs be resolved?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., fluoro, methoxy) at C11/C16 and test binding affinity to ERα/ERβ using competitive radioligand assays .
  • Molecular dynamics simulations : Model ligand-receptor interactions to explain divergent activity (e.g., steric clashes with His524 in ERα) .
  • Meta-analysis frameworks : Apply Cochrane review principles to aggregate data from heterogeneous studies, weighted by methodological rigor (e.g., sample size, controls) .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardize assay conditions : Validate cell lines (e.g., MCF-7 proliferation assays) with ERα/ERβ knockdown controls to isolate receptor-specific effects .
  • Batch-effect correction : Use inter-laboratory calibration standards (e.g., reference agonists like 17β-estradiol) to normalize potency values .
  • Multivariate regression : Identify confounding variables (e.g., solvent DMSO concentration) that may artifactually modulate activity .

Structural and Functional Analysis

Q. What computational methods are suitable for predicting metabolic pathways?

  • Methodological Answer :

  • In silico metabolism prediction : Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II transformations, prioritizing hydroxylation at C16 or demethylation of the 4-(dimethylamino)phenyl group .
  • Docking studies : Map potential CYP3A4 binding sites to predict sites of oxidative metabolism .

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